DNA-Binding Domain Architecture: P3A1 Zn Finger Motifs vs. P3A2 Non-Zinc Domain
P3A1 and P3A2 recognize identical target sequences in the SM50 and CyIIIa gene promoters yet achieve this recognition through fundamentally different structural mechanisms. P3A1 contains two sequence elements belonging to the zinc finger class of DNA-binding motifs and in these regions is most closely similar to the Drosophila hunchback factor. In contrast, P3A2 completely lacks zinc finger sequence motifs and is almost entirely dissimilar to P3A1 in amino acid sequence [1]. Deletion analysis identified only five specific amino acids in the first P3A1 finger region and four in the second P3A1 finger region that are also present in equivalent positions in P3A2, representing minimal conserved contact residues within otherwise divergent DNA-binding domains [1].
| Evidence Dimension | DNA-binding domain composition and structural motif presence |
|---|---|
| Target Compound Data | P3A1: Two zinc finger DNA-binding motifs; sequence homology to Drosophila hunchback factor |
| Comparator Or Baseline | P3A2: Zero zinc finger motifs; almost entirely dissimilar amino acid sequence to P3A1 |
| Quantified Difference | Only 5 amino acids conserved in first finger region equivalent position; only 4 amino acids conserved in second finger region equivalent position |
| Conditions | Sequence analysis from cDNA clones; deletion analysis of DNA-binding region (Höög et al., 1991) |
Why This Matters
Researchers requiring zinc finger-mediated DNA binding for domain-swapping experiments or structure-function studies must select P3A1 specifically, as P3A2 cannot serve as a zinc finger domain surrogate.
- [1] Höög C, Calzone FJ, Cutting AE, Britten RJ, Davidson EH. Gene regulatory factors of the sea urchin embryo. II. Two dissimilar proteins, P3A1 and P3A2, bind to the same target sites that are required for early territorial gene expression. Development. 1991 May;112(1):351-64. doi: 10.1242/dev.112.1.351. PMID: 1769340. View Source
